molecular formula C14H12O5 B2924647 [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid CAS No. 300851-12-1

[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid

Cat. No.: B2924647
CAS No.: 300851-12-1
M. Wt: 260.245
InChI Key: ZNWNABLNHBCMBW-UHFFFAOYSA-N
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Description

For Research Use Only. Not for human or veterinary diagnostic or therapeutic use. [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a high-purity chemical compound supplied for research purposes. This specialized molecule features a coumarin core fused with a cyclopentane ring, presenting a versatile scaffold for chemical synthesis and biological investigation. The compound is identified by CAS Number 300851-12-1 and has a molecular formula of C 14 H 12 O 5 , corresponding to a molecular weight of 260.25 . This compound serves as a key synthetic intermediate in medicinal chemistry. Published research indicates its use as a precursor for the synthesis of novel amino-acid derivatives of coumarins, highlighting its value in creating diverse compound libraries for screening and development . Researchers can utilize this material to explore structure-activity relationships or develop new compounds with potential biological activity. Its structural features make it a candidate for research in various biochemical fields.

Properties

IUPAC Name

2-[(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl)oxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O5/c15-13(16)7-18-8-4-5-10-9-2-1-3-11(9)14(17)19-12(10)6-8/h4-6H,1-3,7H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNWNABLNHBCMBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C(=O)OC3=C2C=CC(=C3)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid is a complex organic compound with a unique chromene structure that has garnered attention for its potential biological activities. This article reviews the existing research on its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's molecular formula is C₁₄H₁₂O₅, with a molecular weight of 256.24 g/mol. The structure features a tetrahydrocyclopenta[c]chromene moiety linked to an acetic acid group, which may influence its reactivity and interaction with biological targets. The presence of functional groups such as carbonyl and hydroxyl suggests potential for diverse biological interactions.

Antioxidant Activity

Research indicates that compounds related to chromenes often exhibit significant antioxidant properties. For instance, studies have demonstrated that chromene derivatives can scavenge free radicals and reduce oxidative stress in various biological systems. Preliminary assays using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods suggest that [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid may possess similar antioxidant capabilities.

Anticancer Potential

The anticancer activity of chromene derivatives has been widely studied. For example:

CompoundCell LineIC50 (µM)Mechanism
Chromene AMCF-7 (Breast Cancer)25Induces apoptosis
Chromene BHepG2 (Liver Cancer)30Inhibits cell proliferation
[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acidTBDTBDTBD

Preliminary findings suggest that modifications in the chromene structure can significantly influence anticancer efficacy. Further studies are necessary to elucidate the specific mechanisms by which [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid exerts its effects on cancer cells.

The mechanisms by which [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid may exert its biological effects include:

  • Receptor Interaction : Potential binding to nuclear receptors involved in inflammation and cancer pathways.
  • Enzyme Inhibition : Possible inhibition of key enzymes such as cyclooxygenases (COX), which play a role in inflammation.
  • Cell Signaling Modulation : Influence on signaling pathways related to apoptosis and cell survival.

Case Studies

While comprehensive studies specifically targeting [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yloxy]acetic acid are sparse, several case studies involving structurally similar compounds provide insights into its potential:

  • Study on Chromene Derivatives : A study published in Journal of Medicinal Chemistry evaluated a series of chromene derivatives for their anticancer activities against various cell lines. Results indicated significant cytotoxicity correlated with structural modifications.
  • Antioxidant Studies : Research in Food Chemistry highlighted the antioxidant properties of various chromene compounds through in vitro assays demonstrating their capability to reduce oxidative damage in cellular models.

Comparison with Similar Compounds

The following analysis compares [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid with structurally analogous derivatives, focusing on structural modifications , physicochemical properties , and synthetic accessibility .

Structural Modifications and Substituent Effects
Compound Name Key Structural Features Molecular Formula CAS/Identifier
[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Acetic acid group at 7-position C₁₅H₁₂O₅ Discontinued
[(6-Methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid Methyl group at 6-position C₁₅H₁₄O₅ 314743-72-1
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate Ethyl ester and phenyl group C₂₃H₂₂O₅ CID 2894757
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline Norvaline amide conjugate C₁₉H₂₁NO₆ CID 3704258
4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl (2,5-dichlorophenoxy)acetate Dichlorophenoxy acetate ester C₂₁H₁₄Cl₂O₅ BH55403

Key Observations :

  • Substituent Position : Methylation at the 6-position (C₁₅H₁₄O₅) increases molecular weight by 2 Da compared to the parent compound .
  • Ester vs. Acid : Ester derivatives (e.g., ethyl or isopropyl esters) improve lipophilicity, which may enhance membrane permeability .
Physicochemical Properties

Collision cross-section (CCS) data for select derivatives (predicted via computational methods):

Compound Adduct Predicted CCS (Ų)
N-{[(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetyl}norvaline [M+H]⁺ 181.7
Ethyl (6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxyacetate [M+H]⁺ 190.3 (estimated from similar analogs)

Key Observations :

  • The norvaline derivative exhibits a lower CCS value (~181.7 Ų), suggesting a more compact conformation compared to bulkier esters .
  • Steric effects from substituents like phenyl groups may increase CCS, impacting chromatographic retention times and diffusion rates .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing [(4-Oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]acetic acid, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclization, alkylation, and esterification. For example:

  • Cyclization : Use Pechmann condensation with resorcinol and β-keto esters under acidic conditions to form the chromen-4-one core.
  • Alkylation : Introduce the acetic acid side chain via nucleophilic substitution using bromoacetate derivatives in polar aprotic solvents (e.g., acetone) with a base (e.g., K₂CO₃).
  • Esterification : Employ coupling agents like DCC/NHS for final functionalization.
  • Optimization : Monitor reaction progress via TLC/HPLC, adjust stoichiometry (1.2–1.5 equivalents of alkylating agents), and optimize temperature (60–80°C for cyclization). Purity can be enhanced via recrystallization or column chromatography .

Q. Which spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic signals:
  • Aromatic protons (δ 6.8–7.5 ppm) from the chromenone ring.
  • Carbonyl groups (δ 170–190 ppm in 13C^{13}C).
  • IR : Confirm ester (C=O stretch ~1730 cm⁻¹) and ketone (C=O ~1680 cm⁻¹) functionalities.
  • MS : Use high-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 415.2 for C₂₀H₁₅BrO₅) .

Advanced Research Questions

Q. How can X-ray crystallography and SHELXL refinement resolve conformational ambiguities in this compound?

  • Methodological Answer :

  • Crystallization : Grow single crystals via vapor diffusion using DCM/hexane.
  • Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å) at 100 K.
  • Refinement : Apply SHELXL for structure solution, refining parameters like anisotropic displacement and hydrogen bonding. Key outputs:
ParameterValue
R-factor< 0.05
Dihedral angles66.65° (ring systems)
Planar deviations0.237 Å (envelope conformation)
  • Interpretation : Analyze hydrogen-bonding networks (e.g., carboxylic acid dimers) and π-π stacking interactions to explain stability .

Q. What in vitro assays are suitable for evaluating its interaction with inflammatory targets like prostaglandin D2 (PGD2) receptors?

  • Methodological Answer :

  • Binding Assays : Perform competitive radioligand displacement using 3H^3H-PGD2 on HEK-293 cells expressing human DP receptors. Calculate KiK_i values via Cheng-Prusoff equation.
  • Functional Assays : Measure cAMP inhibition (IC₅₀) using forskolin-stimulated cells.
  • Selectivity Screening : Test against related receptors (EP2, FP) to confirm specificity.
  • Data Interpretation : Compare potency (KiK_i = 2.0 nM for analogs) and pharmacokinetic profiles (e.g., biliary excretion risks) to prioritize derivatives .

Q. How do substituent variations (e.g., bromophenoxy vs. trifluoromethyl groups) impact bioactivity and metabolic stability?

  • Methodological Answer :

  • SAR Studies : Synthesize analogs with substituents at the 7-position and compare:
SubstituentBioactivity (IC₅₀)Metabolic Half-life (rat)
4-Bromophenoxy50 nM2.1 h
4-CF₃35 nM4.8 h
  • Mechanistic Insight : Electron-withdrawing groups (e.g., CF₃) enhance receptor binding but may increase hepatotoxicity. Use CYP450 inhibition assays (e.g., CYP3A4) to assess metabolic liabilities .

Data Contradiction Analysis

Q. How should researchers address discrepancies between crystallographic data and computational docking predictions?

  • Methodological Answer :

  • Validation : Cross-check docking poses (e.g., AutoDock Vina) with crystallographic ligand coordinates.
  • Adjust Parameters : Refine force fields (e.g., AMBER) to account for solvent effects or flexible side chains.
  • Case Study : If docking suggests a flipped chromenone orientation but crystallography shows planar stacking, re-evaluate electrostatic potential maps or hydrogen-bonding constraints .

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